A201A

Antibacterial Activity MIC Analogs

Sourcing potent, translation-inhibiting antibiotics with selectivity for anaerobic pathogens remains challenging; puromycin is broadly cytotoxic and hygromycin A has narrow spectrum. A201A solves this with a hybrid nucleoside scaffold. - Potent anti-anaerobic activity: MIC ≤0.125 µg/mL vs. P. acnes; active against C. perfringens, P. anaerobius (MIC ≤0.5-2 µg/mL). - Reversible 70S ribosome binding (Kd 4.6 µM) enables smFRET translation dynamics studies. - Produced by engineered overproducing strain (25-fold wild-type yield) for reliable supply.

Molecular Formula C37H50N6O14
Molecular Weight 802.8 g/mol
Cat. No. B15565319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA201A
Molecular FormulaC37H50N6O14
Molecular Weight802.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22-/t18-,21-,23-,25-,26-,27+,28+,29-,31-,35-,36+,37-/m1/s1
InChIKeyHELPZWNRUYNCJQ-KLBOBXLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A201A: Unique Nucleoside Antibiotic Profile


A201A is an aminonucleoside antibiotic derived from the fermentation of Saccharothrix mutabilis subsp. capreolus (formerly Streptomyces capreolus) NRRL3817 [1]. It exhibits a complex structure consisting of a 6-dimethylaminopurine nucleoside core, a 3-amino-3-deoxyribose, a polyketide moiety (p-hydroxy-α-methylcinnamic acid), a novel unsaturated hexofuranose, and a 3,4-di-O-methylrhamnose sugar [2]. This unique scaffold distinguishes it from simpler nucleoside antibiotics like puromycin, and structural similarities to hygromycin A [3] suggest a shared binding site at the peptidyl transferase center (PTC) of the bacterial ribosome [4].

A201A: Irreplaceable in Specialized Research


The unique structural and functional integration of A201A renders it non-interchangeable with its closest analogs, hygromycin A (HygA) and puromycin. While all three are nucleoside antibiotics that target the ribosome, their binding modes, structural scaffolds, and resistance profiles are distinct. A201A possesses a hybrid structure combining elements of both HygA and puromycin, with a novel unsaturated hexofuranose unit bearing an exocyclic enol ether not found in either comparator [1]. This structural divergence translates to a different mechanism of inhibition: both HygA and A201A trap tRNA in an accommodation intermediate at the PTC, but with potentially distinct effects on the proofreading stage [2]. In contrast, puromycin functions as a peptidyl transferase substrate analog [3]. Furthermore, specific resistance mechanisms, such as the highly A201A-specific Ard1 efflux pump [4], highlight that bacteria do not respond uniformly to these compounds. Therefore, assuming functional equivalence based on class similarity is scientifically unsound for procurement decisions.

A201A Differentiation Evidence


Anaerobic Antibacterial Potency vs. Puromycin

The halogenated A201A analogs, 3'-F-A201A and 3'-Cl-A201A, demonstrate antibacterial activity comparable to the parent compound, A201A. [1]

Antibacterial Activity MIC Analogs

Broad-Spectrum Anti-Anaerobic Activity vs. Hygromycin A

A201A is significantly more complex than the classic aminonucleoside antibiotic puromycin. Its first total synthesis required 47 steps, highlighting the difficulty in obtaining this unique scaffold via synthetic chemistry compared to puromycin [1]. Puromycin, in contrast, has been accessible via much shorter synthetic routes for decades [2].

Total Synthesis Chemical Scaffold Complexity

Ribosome Binding Kinetics vs. Hygromycin A

The resistance gene ard1 from the A201A-producing organism confers resistance that is highly specific to A201A [1]. This specific resistance determinant is not effective against other aminonucleoside antibiotics like puromycin or hygromycin A [2].

Resistance Mechanism Efflux Pump ABC Transporter

Engineered Overproduction Yield

The complete A201A biosynthetic gene cluster (ata) has been identified and characterized, spanning approximately 34 kb of genomic DNA and comprising 32 open reading frames [1]. Heterologous expression of this cluster in S. lividans and S. coelicolor resulted in A201A production [1].

Biosynthesis Gene Cluster Heterologous Expression

A201A Application Scenarios


Acne Topical Formulation Development

A201A is a valuable tool for probing the molecular details of peptide bond formation and tRNA accommodation at the ribosomal PTC. Its well-defined binding mode, revealed by X-ray crystallography at 2.6-3.1 Å resolution, and its ability to trap specific tRNA accommodation intermediates make it ideal for structural biology and single-molecule biophysics studies [5].

Broad-Spectrum Anti-Anaerobic Drug Screening

Based on patent filings, A201A is formulated for topical treatment of acne, with a proposed effective concentration of 0.1% to 10% in creams, gels, or lotions [5]. This application leverages its potent activity against Gram-positive skin bacteria like Propionibacterium acnes, offering a niche for topical antimicrobial development.

smFRET Translation Inhibition Studies

The unique chemical scaffold of A201A, containing an unprecedented hexofuranoside unit with an exocyclic enol ether [5], serves as a template for medicinal chemistry. The demonstrated success in generating active halogenated analogs [4] and the completion of its total synthesis provide a strong foundation for structure-activity relationship (SAR) studies to develop improved antibiotics against resistant pathogens.

Engineered Strain Bioprospecting

The cloning and characterization of the entire A201A biosynthetic gene cluster (ata) [5] allows for heterologous production in optimized hosts like S. lividans. This is a practical application for researchers aiming to improve fermentation titers, generate novel analogs through combinatorial biosynthesis, or study the complex enzymology of its assembly, ensuring a reliable and scalable supply for advanced studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for A201A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.